Scientific Field: Chemistry, specifically in the creation of contrast agents for Magnetic Resonance Imaging (MRI).
Summary of Application: “2-(Chloromethyl)-5-methylpyridine hydrochloride” is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex.
Methods of Application: The compound is used as a reagent in the synthesis process.
Results or Outcomes: The outcome of this application is the creation of a Zn2±sensitive MRI contrast agent.
Scientific Field: Organic Chemistry.
Summary of Application: “2-(Chloromethyl)-5-methylpyridine hydrochloride” is used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene.
Methods of Application: The compound is used as a reagent in the alkylation process in DMF.
Results or Outcomes: The outcome of this application is the alkylation of p-tert-butylcalix arene.
2-(Chloromethyl)-5-methylpyridine hydrochloride is a chemical compound with the molecular formula C₇H₉Cl₂N and a molecular weight of approximately 178.06 g/mol. It is a derivative of pyridine, characterized by the presence of a chloromethyl group at the second position and a methyl group at the fifth position of the pyridine ring. The compound is primarily known for its hydrochloride salt form, which enhances its solubility in water, making it suitable for various applications in organic synthesis and pharmaceuticals .
There is no documented information on the specific mechanism of action of CMMPH in biological systems.
The chloromethyl group in 2-(Chloromethyl)-5-methylpyridine hydrochloride is reactive and can participate in nucleophilic substitution reactions. This reactivity allows it to serve as an electrophile in various chemical transformations, such as:
These reactions make it valuable in synthetic organic chemistry for developing more complex molecules .
Several methods exist for synthesizing 2-(Chloromethyl)-5-methylpyridine hydrochloride:
2-(Chloromethyl)-5-methylpyridine hydrochloride finds applications in various fields:
Its unique structure makes it a versatile building block in chemical research and development .
Further studies are warranted to fully characterize its interactions within biological systems .
Several compounds share structural similarities with 2-(Chloromethyl)-5-methylpyridine hydrochloride. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2-(Chloromethyl)-4-methylpyridine hydrochloride | 71670-71-8 | 0.95 | Different methyl substitution pattern on pyridine |
2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 | 0.93 | Lacks additional methyl group |
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride | 73590-93-9 | 0.89 | Contains two methyl groups at different positions |
5-(Chloromethyl)-2-methylpyridine hydrochloride | 106651-81-4 | 0.86 | Chloromethyl group at the fifth position |
2-(Chloromethyl)-3-methylpyridine hydrochloride | 4370-22-3 | 0.84 | Methyl substitution at the third position |
Each of these compounds exhibits distinct properties and reactivity profiles due to variations in their structural features, which can influence their applications and biological activities .
Irritant